[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanamine dihydrochloride
Description
[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanamine dihydrochloride is a small-molecule compound featuring an azetidine ring (a four-membered saturated heterocycle) substituted with a trifluoroethyl group at the 1-position and a primary amine at the 3-position. The dihydrochloride salt form enhances its aqueous solubility, a critical factor for bioavailability in pharmaceutical applications . The trifluoroethyl group introduces strong electron-withdrawing effects, reducing the basicity of the amine and improving metabolic stability, as is typical for fluorinated compounds .
Properties
IUPAC Name |
[1-(2,2,2-trifluoroethyl)azetidin-3-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2.2ClH/c7-6(8,9)4-11-2-5(1-10)3-11;;/h5H,1-4,10H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVWVDOWQFEASR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(F)(F)F)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanamine dihydrochloride typically involves the reaction of azetidine derivatives with trifluoroethylating agents. One common method includes the nucleophilic substitution reaction where azetidine is reacted with 2,2,2-trifluoroethylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroethyl ketones or alcohols, while reduction may produce trifluoroethylamines.
Scientific Research Applications
[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors involved in cellular signaling and metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ring Size and Substituent Variations
Azetidine vs. Piperidine Derivatives
[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine Dihydrochloride
- Structure : Six-membered piperidine ring with trifluoroethyl and primary amine groups.
- Key Differences : Larger ring size increases conformational flexibility compared to azetidine. This may enhance binding to larger enzyme pockets but reduce selectivity due to increased degrees of freedom. Molecular weight (269.13 g/mol) is higher than the azetidine analog .
- Applications : Piperidine derivatives are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier.
- [1-(Azetidin-3-yl)-N,N-dimethylmethanamine Dihydrochloride Structure: Azetidine ring with dimethylamine substituent. This may lower receptor affinity but improve lipophilicity (logP) .
Aromatic vs. Aliphatic Ring Systems
- 2,2,2-Trifluoro-1-pyridin-3-yl-ethylamine Hydrochloride Structure: Pyridine aromatic ring substituted with trifluoroethylamine. However, the planar structure reduces 3D conformational diversity compared to azetidine .
- 2-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine Hydrochloride Structure: Oxadiazole heterocycle with trifluoromethyl and primary amine groups. The trifluoromethyl group provides stronger electron-withdrawing effects than trifluoroethyl .
Functional Group and Salt Form Comparisons
Trifluoroethyl vs. Other Fluorinated Groups
- The trifluoroethyl group (-CH2CF3) in the target compound offers a balance of lipophilicity and steric bulk, whereas trifluoromethyl (-CF3) groups (e.g., in oxadiazole derivatives) are more electron-withdrawing but less conformationally flexible .
Dihydrochloride vs. Hydrochloride Salts
- Dihydrochloride salts (e.g., target compound) generally exhibit higher solubility in polar solvents compared to monohydrochloride salts (e.g., 2,2,2-Trifluoro-1-pyridin-3-yl-ethylamine hydrochloride). This property is critical for oral bioavailability .
Physicochemical and Pharmacological Properties
*logP values estimated using fragment-based methods.
Therapeutic Implications
- Target Compound : The azetidine ring’s rigidity may improve selectivity for G protein-coupled receptors (GPCRs) involved in pain management or neuroinflammation.
- Piperidine Analog : Suited for CNS targets (e.g., serotonin receptors) due to enhanced blood-brain barrier penetration .
- Oxadiazole Analog: Potential use in antimicrobial agents owing to metabolic resistance from the oxadiazole ring .
Biological Activity
[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanamine dihydrochloride is a chemical compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available precursors. The process often includes the formation of the azetidine ring followed by the introduction of the trifluoroethyl group through nucleophilic substitution reactions.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, a study on related azetidine derivatives demonstrated potent antiproliferative activity against various cancer cell lines, including leukemia and breast cancer cells. The IC50 values for these compounds ranged from 0.126 μM to 27.4 nM, indicating strong inhibitory effects on cell proliferation .
The proposed mechanism of action for this compound involves the inhibition of specific kinases related to cancer progression and metastasis. Inhibitory effects on matrix metalloproteinases (MMPs) have also been noted, which are crucial in tumor invasion and metastasis .
Structure-Activity Relationship (SAR)
The SAR analysis suggests that modifications to the azetidine ring and the trifluoroethyl group significantly influence biological activity. For example:
- Trifluoroethyl Group : Enhances lipophilicity and potentially increases cellular uptake.
- Azetidine Ring Modifications : Altering substituents on the azetidine ring can lead to variations in potency and selectivity against cancer cell lines.
Case Study 1: Antiproliferative Effects
In a study evaluating a series of azetidine derivatives, this compound was tested against HL60 leukemia cells. The compound exhibited an IC50 value indicative of significant antiproliferative activity compared to standard chemotherapeutics .
Case Study 2: In Vivo Efficacy
Another investigation involved administering the compound in a murine model for metastatic breast cancer. Results showed a marked reduction in tumor size and improved survival rates among treated mice compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
